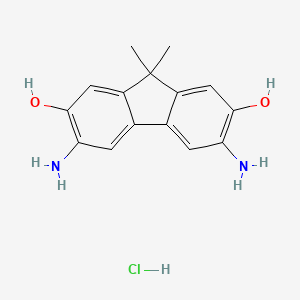
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride is a chemical compound with the molecular formula C15H17ClN2O2 and a molecular weight of 292.76 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of amino and hydroxyl groups on the fluorene core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9,9-dimethylfluorene.
Amination: The introduction of amino groups at the 3 and 6 positions of the fluorene core is achieved through amination reactions. This can be done using reagents like ammonia or amines under specific conditions.
Hydroxylation: The hydroxyl groups at the 2 and 7 positions are introduced through hydroxylation reactions. This step may involve the use of oxidizing agents such as hydrogen peroxide or other suitable reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can undergo substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding to biological molecules. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing cellular signaling pathways and processes.
Comparación Con Compuestos Similares
3,6-Diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride can be compared with other similar compounds, such as:
9,9’-Spirobi[9H-fluorene]-3,6-diol, 2,7-diamino-: This compound has a similar fluorene core but with different substitution patterns.
2,7-Dimethyl-decahydro-fluorene-4a,4b-diol: Another fluorene derivative with different functional groups.
9H-Fluoren-9-one, 2,7-diamino-3,6-dimethyl-: A related compound with a ketone group instead of hydroxyl groups.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H17ClN2O2 |
|---|---|
Peso molecular |
292.76 g/mol |
Nombre IUPAC |
3,6-diamino-9,9-dimethylfluorene-2,7-diol;hydrochloride |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-15(2)9-5-13(18)11(16)3-7(9)8-4-12(17)14(19)6-10(8)15;/h3-6,18-19H,16-17H2,1-2H3;1H |
Clave InChI |
KFRNCWPHWGATOR-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC(=C(C=C2C3=CC(=C(C=C31)O)N)N)O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


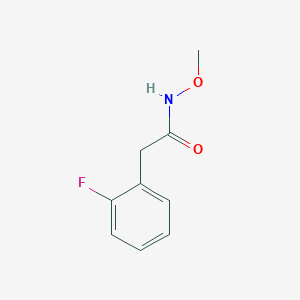
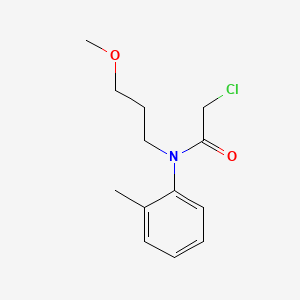
![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monosodium salt](/img/structure/B13748320.png)







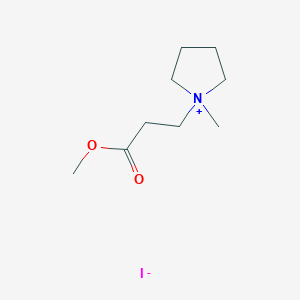
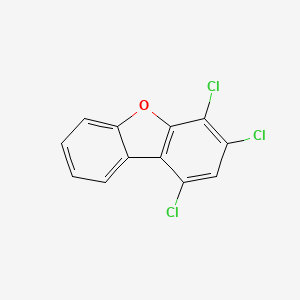
![Benzoic acid, 3,3'-[[4-(dimethylamino)phenyl]methylene]bis[6-hydroxy-5-methyl-](/img/structure/B13748374.png)

